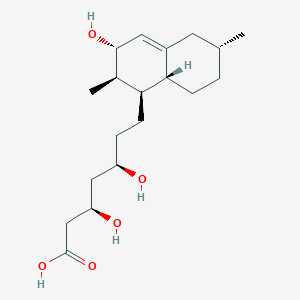

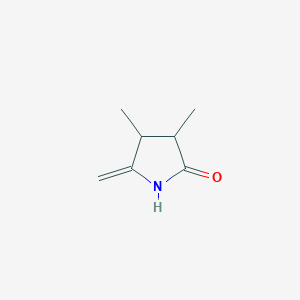

![molecular formula C8H13NO2 B037507 2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one CAS No. 124991-16-8](/img/structure/B37507.png)

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one, also known as Pseudoephedrine, is a chemical compound that is widely used in the pharmaceutical industry. It is a sympathomimetic drug that is commonly used as a decongestant and as a stimulant. The compound has been the subject of numerous scientific studies due to its unique properties and potential applications.

Mécanisme D'action

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine works by stimulating the sympathetic nervous system, which increases heart rate, blood pressure, and respiratory rate. This leads to the constriction of blood vessels in the nasal mucosa, which reduces swelling and congestion. The compound also acts as a bronchodilator, which improves airflow to the lungs.

Biochemical and Physiological Effects

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has a number of biochemical and physiological effects on the body. It increases the release of norepinephrine and dopamine, which are neurotransmitters that play a role in the regulation of mood, attention, and arousal. The compound also increases the release of adrenaline, which is responsible for the "fight or flight" response.

Avantages Et Limitations Des Expériences En Laboratoire

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to stimulate the sympathetic nervous system, which can be used to study the effects of sympathetic activation on various physiological processes. However, the compound also has a number of limitations, including its potential for abuse and its narrow therapeutic window.

Orientations Futures

There are a number of potential future directions for research on pseudoephedrine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that the compound can improve cognitive function and attention in patients with ADHD. Another area of interest is its potential use as a performance-enhancing drug in sports. However, the use of pseudoephedrine as a performance-enhancing drug is prohibited by the World Anti-Doping Agency (WADA).

Méthodes De Synthèse

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine can be synthesized using a variety of methods, including the reduction of ephedrine or pseudoephedrine hydrochloride. The most common method involves the reduction of ephedrine using lithium aluminum hydride. This method produces a racemic mixture of pseudoephedrine and ephedrine, which can be separated using chiral chromatography.

Applications De Recherche Scientifique

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-oneine has been the subject of numerous scientific studies due to its potential applications in the treatment of various medical conditions. One of the main areas of research has been its use as a decongestant. Studies have shown that pseudoephedrine can effectively reduce nasal congestion and improve breathing in patients with respiratory conditions such as the common cold, sinusitis, and allergic rhinitis.

Propriétés

Numéro CAS |

124991-16-8 |

|---|---|

Nom du produit |

2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one |

Formule moléculaire |

C8H13NO2 |

Poids moléculaire |

155.19 g/mol |

Nom IUPAC |

2-propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one |

InChI |

InChI=1S/C8H13NO2/c1-5(2)7-4-11-8(10)6-3-9(6)7/h5-7H,3-4H2,1-2H3 |

Clé InChI |

KXMNOOPTYDVFLV-UHFFFAOYSA-N |

SMILES |

CC(C)C1COC(=O)C2N1C2 |

SMILES canonique |

CC(C)C1COC(=O)C2N1C2 |

Synonymes |

4-Oxa-1-azabicyclo[4.1.0]heptan-5-one,2-(1-methylethyl)-,[1R-(1alpha,2alpha,6alpha)]-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)